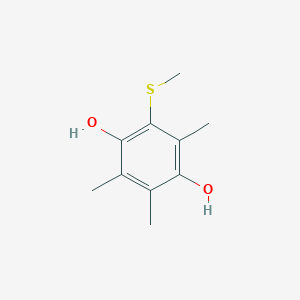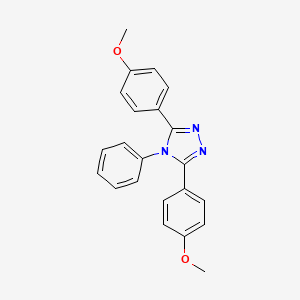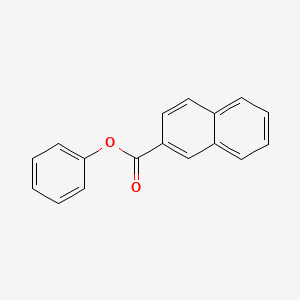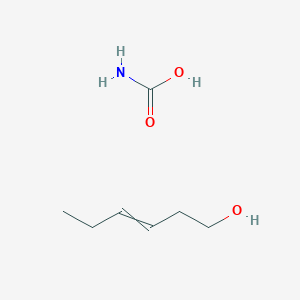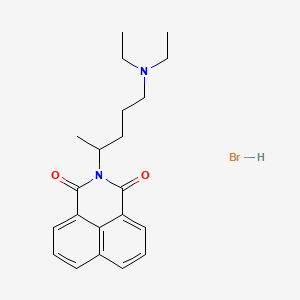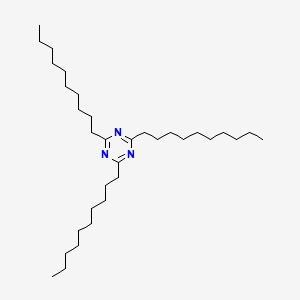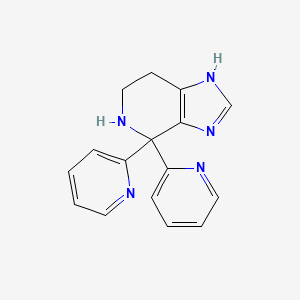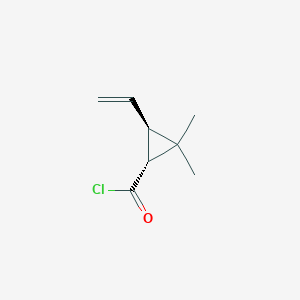![molecular formula C28H19NO2 B14417395 2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 85299-18-9](/img/structure/B14417395.png)
2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4-(diphenylamino)benzaldehyde with 1H-indene-1,3(2H)-dione in the presence of a base such as piperidine . The reaction conditions usually include refluxing the mixture in ethanol for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a chromophore in the study of electron transfer processes and non-linear optical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione involves its ability to transfer electrons through its conjugated system. The compound’s donor-bridge-acceptor structure facilitates efficient electron transfer, making it suitable for applications in organic electronics and photonics . The molecular targets and pathways involved include interactions with various electron acceptors and donors, leading to the generation of excited states and subsequent emission of light .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(Dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione
- (E)-2-{3-[4-(Dimethylamino)phenyl]allylidene}-1H-indene-1,3(2H)-dione
Uniqueness
2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione stands out due to its unique donor-bridge-acceptor structure, which provides enhanced electron transfer capabilities. This makes it particularly suitable for applications in organic electronics and photonics, where efficient electron transfer is crucial .
Propriétés
Numéro CAS |
85299-18-9 |
|---|---|
Formule moléculaire |
C28H19NO2 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2-[[4-(N-phenylanilino)phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C28H19NO2/c30-27-24-13-7-8-14-25(24)28(31)26(27)19-20-15-17-23(18-16-20)29(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-19H |
Clé InChI |
LQYGABAFZYAIOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Icosyl-2-[(e)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3h-indolium perchlorate](/img/structure/B14417317.png)
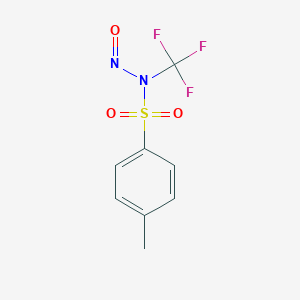
![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
stannane](/img/structure/B14417343.png)
